
Naproxen 2,3-Butylene Glycol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naproxen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard used in various analytical applications. It is derived from naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The esterification of naproxen with 2,3-butylene glycol enhances its solubility and stability, making it suitable for specific pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen 2,3-Butylene Glycol Ester typically involves the esterification of naproxen with 2,3-butylene glycol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naproxen and 2,3-butylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Naproxen and 2,3-butylene glycol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naproxen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for naproxen formulations.
Quality Control: Employed in quality control laboratories to ensure the accuracy and precision of naproxen-related assays.
Biological Studies: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Industrial Applications: Utilized in the formulation of specific pharmaceutical products to enhance their solubility and stability
Wirkmechanismus
The mechanism of action of Naproxen 2,3-Butylene Glycol Ester is primarily related to its parent compound, naproxen. Naproxen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The esterification with 2,3-butylene glycol does not significantly alter this mechanism but may enhance the compound’s pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naproxen 1,3-Butylene Glycol Ester
- Naproxen 1,2 Propylene Glycol Esters
- Naproxen Isopropyl Ester
- Naproxen 1,2,3 Propanetriol Esters
Uniqueness
Naproxen 2,3-Butylene Glycol Ester is unique due to its specific esterification with 2,3-butylene glycol, which enhances its solubility and stability compared to other esters. This makes it particularly suitable for certain pharmaceutical formulations where these properties are desired .
Eigenschaften
Molekularformel |
C18H22O4 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1 |
InChI-Schlüssel |
RJXMUSGIRIYDLJ-HIFPTAJRSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
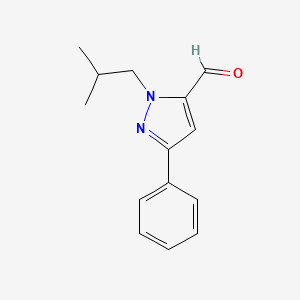
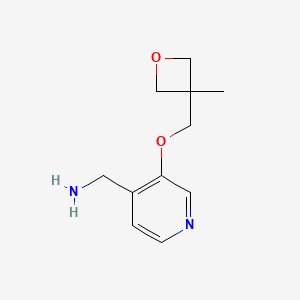

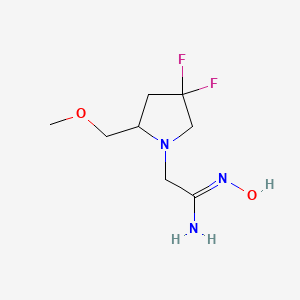
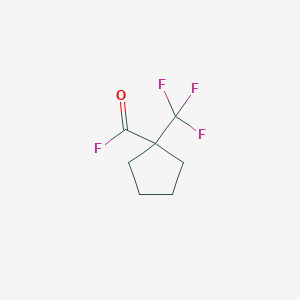
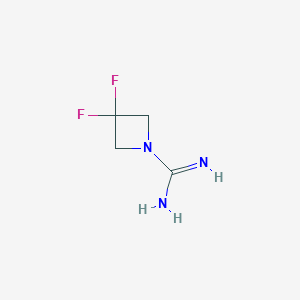
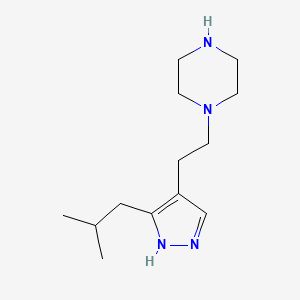
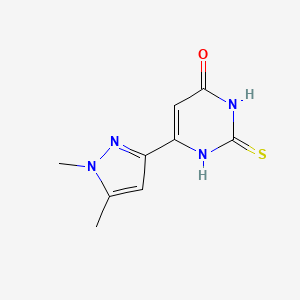
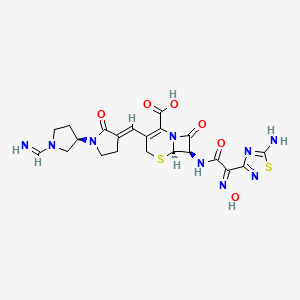
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)

